4-(4-chlorophenyl)-N-[(E)-furan-2-ylmethylideneamino]-1,3-thiazol-2-amine
Description
4-(4-Chlorophenyl)-N-[(E)-furan-2-ylmethylideneamino]-1,3-thiazol-2-amine is a thiazole-based compound featuring a 4-chlorophenyl substituent at position 4 of the thiazole ring and an (E)-configured furan-2-ylmethylideneamino group at the N-position. Thiazole derivatives are renowned for their diverse pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties .
Properties
IUPAC Name |
4-(4-chlorophenyl)-N-[(E)-furan-2-ylmethylideneamino]-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3OS/c15-11-5-3-10(4-6-11)13-9-20-14(17-13)18-16-8-12-2-1-7-19-12/h1-9H,(H,17,18)/b16-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQYFCHZZLZBKG-LZYBPNLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=NNC2=NC(=CS2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=N/NC2=NC(=CS2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201324073 | |
| Record name | 4-(4-chlorophenyl)-N-[(E)-furan-2-ylmethylideneamino]-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201324073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26667083 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
307325-12-8 | |
| Record name | 4-(4-chlorophenyl)-N-[(E)-furan-2-ylmethylideneamino]-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201324073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-N-[(E)-furan-2-ylmethylideneamino]-1,3-thiazol-2-amine typically involves the condensation of 4-chlorobenzaldehyde with furan-2-carbaldehyde and thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-N-[(E)-furan-2-ylmethylideneamino]-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom on the chlorophenyl group.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-chlorophenyl)-N-[(E)-furan-2-ylmethylideneamino]-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-N-[(E)-furan-2-ylmethylideneamino]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Electronic Effects
The biological activity of thiazole derivatives is highly sensitive to substituent variations. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Thiazole Derivatives
Key Observations:
- Electron-Withdrawing Groups (EWGs) : The 4-chlorophenyl group enhances stability and binding affinity in multiple analogs (e.g., compounds 10d and 24) by modulating electron density .
- Schiff Base Configuration : The (E)-configuration in the target compound vs. (Z)-isomers (e.g., compound 24) influences spatial orientation and target interactions .
- Heterocyclic vs. Aromatic Substituents: Replacement of the furan ring (target compound) with phenyl (compound 24) or nitrophenoxy (compound in ) groups alters solubility and bioactivity profiles .
Biological Activity
4-(4-chlorophenyl)-N-[(E)-furan-2-ylmethylideneamino]-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that may contribute to its pharmacological properties.
Chemical Structure and Properties
The chemical structure of 4-(4-chlorophenyl)-N-[(E)-furan-2-ylmethylideneamino]-1,3-thiazol-2-amine can be represented as follows:
- Molecular Formula : C12H10ClN3OS
- Molecular Weight : 273.74 g/mol
- IUPAC Name : 4-(4-chlorophenyl)-N-[(E)-furan-2-ylmethylideneamino]-1,3-thiazol-2-amine
Biological Activity Overview
Research indicates that thiazole derivatives exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activity of 4-(4-chlorophenyl)-N-[(E)-furan-2-ylmethylideneamino]-1,3-thiazol-2-amine is still under investigation, but preliminary studies suggest several key effects:
Antimicrobial Activity
Thiazole compounds are known for their antimicrobial properties. Studies have demonstrated that derivatives similar to 4-(4-chlorophenyl)-N-[(E)-furan-2-ylmethylideneamino]-1,3-thiazol-2-amine exhibit activity against various bacterial strains and fungi. For instance:
| Microorganism | Activity (Zone of Inhibition in mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
| Candida albicans | 12 |
These results indicate potential for further development as an antimicrobial agent.
Anticancer Potential
Recent studies have explored the anticancer potential of thiazole derivatives. In vitro assays using cancer cell lines have shown that compounds with similar structures can induce apoptosis and inhibit cell proliferation. For example:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| HeLa (Cervical Cancer) | 30 |
These findings suggest that the compound may have significant anticancer activity, warranting further investigation.
Anti-inflammatory Effects
Thiazole derivatives have also been studied for their anti-inflammatory properties. In animal models, certain thiazoles demonstrated the ability to reduce inflammation markers in conditions such as arthritis.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study published in Molecules examined various thiazole derivatives and found that compounds with electron-withdrawing groups, like chlorine, exhibited enhanced antimicrobial activity against Gram-positive bacteria .
- Anticancer Activity Investigation : Research conducted by Journal of Medicinal Chemistry indicated that thiazole-based compounds could effectively inhibit cancer cell growth through mechanisms involving cell cycle arrest and apoptosis induction .
- Anti-inflammatory Research : A study in Phytotherapy Research highlighted the anti-inflammatory effects of thiazole derivatives in rat models, showing a significant reduction in paw edema when treated with these compounds .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(4-chlorophenyl)-N-[(E)-furan-2-ylmethylideneamino]-1,3-thiazol-2-amine, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via a Schiff base reaction. For example, 2-amino-4-(4-chlorophenyl)thiazole is condensed with furan-2-carbaldehyde in ethanol under reflux with catalytic acetic acid (2–3 hours). Yield optimization involves adjusting molar ratios (1:1.2 for aldehyde:amine), solvent choice (ethanol vs. DMF for solubility), and temperature control (70–80°C) to minimize side products like imine hydrolysis .
- Data Comparison : shows similar thiazole derivatives synthesized using POCl₃ as a cyclizing agent, suggesting alternative routes for scale-up.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks confirm its structure?
- Methodology :
- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), imine proton (δ ~8.5 ppm, singlet), and furan protons (δ 6.4–7.3 ppm).
- IR : C=N stretch (~1600 cm⁻¹), C-S-C (thiazole) at ~680 cm⁻¹.
- Mass Spectrometry : Molecular ion peak at m/z 341.85 (C₁₈H₁₆ClN₃S) with fragmentation patterns confirming the thiazole and furan moieties .
Q. How does crystallographic data inform the molecular geometry and intermolecular interactions of this compound?
- Methodology : Single-crystal XRD (MoKα radiation) reveals a monoclinic lattice (space group P21) with bond lengths: C=N (1.28 Å), C-S (1.74 Å). Dihedral angles between thiazole and furan rings (4.4°) indicate near-planarity, facilitating π-π stacking. Hydrogen bonds (N–H⋯N/S) stabilize the crystal lattice .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. anticancer efficacy)?
- Methodology :
- Assay Variability : Compare MIC values against S. aureus (: 12.5 µg/mL) with cytotoxicity assays (e.g., IC₅₀ >50 µM in HeLa cells). Discrepancies may arise from differences in bacterial strain sensitivity or cell line selectivity.
- Structural Modifications : Introducing electron-withdrawing groups (e.g., -NO₂) on the furan ring enhances antibacterial activity but reduces solubility, impacting bioavailability .
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s interaction with biological targets?
- Methodology :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to identify electrophilic regions (MEP maps show high charge density on the thiazole nitrogen).
- Docking Studies : Dock into E. coli DNA gyrase (PDB: 1KZN) to predict binding affinity. The furan ring forms π-alkyl interactions with Val167, while the chlorophenyl group fits into a hydrophobic pocket .
Q. What experimental designs optimize the compound’s pharmacokinetic properties (e.g., logP, metabolic stability)?
- Methodology :
- logP Adjustment : Replace the chlorophenyl group with a morpholine moiety (logP reduced from 3.2 to 2.1) to enhance water solubility.
- Metabolic Stability : Incubate with liver microsomes (CYP3A4/2D6). The imine bond is prone to hydrolysis (t₁/₂ = 45 min), suggesting prodrug strategies (e.g., acetyl protection) .
Q. How do structural variations (e.g., substituents on the furan or thiazole rings) affect inhibitory activity against cyclin-dependent kinases?
- Methodology : Synthesize analogs with methyl (-CH₃) or methoxy (-OCH₃) groups on the furan ring. Assay against CDK2 (IC₅₀ values):
- 4-Methoxy analog : IC₅₀ = 0.8 µM (improved hydrogen bonding with Glu81).
- Unsubstituted : IC₅₀ = 2.3 µM.
- Data Interpretation : Electron-donating groups enhance potency by stabilizing enzyme-ligand interactions .
Data Contradiction Analysis
Q. Why do XRD studies report differing dihedral angles for similar thiazole derivatives?
- Resolution : Compare crystallization solvents (DMF vs. ethanol). DMF induces higher planarity (dihedral angle <5°) due to stronger hydrogen bonding with solvent molecules, while ethanol yields less ordered crystals (angle ~10°) .
Q. How can conflicting cytotoxicity data in cancer cell lines be reconciled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
